molecular formula C10H23BN2O6S B1681215 Talabostat mesylate CAS No. 150080-09-4

Talabostat mesylate

Cat. No.: B1681215
CAS No.: 150080-09-4
M. Wt: 310.18 g/mol
InChI Key: OXYYOEIGQRXGPI-WSZWBAFRSA-N
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Biochemical Analysis

Biochemical Properties

Talabostat mesylate inhibits DPP-IV, fibroblast activation protein (FAP), DPP8/9, quiescent cell proline dipeptidase (QPP), and DPP2 . It interacts with these enzymes by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . The nature of these interactions involves the inhibition of the enzymes, which leads to the stimulation of cytokine and chemokine production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates both adaptive and innate immune responses against tumors by inducing the production of cytokines and chemokines . It also influences cell function by enhancing the antibody-dependent cytotoxicity of other drugs .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It inhibits DPP-IV and related enzymes, leading to the upregulation of cytokines and chemokines . This upregulation results from IL-1β autocrine stimulation of cells and paracrine stimulation of other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Significant tumor growth inhibition has been observed with the use of this compound plus checkpoint inhibition . Specific details on threshold effects or toxic effects at high doses are not currently available.

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of cytokines and chemokines . It interacts with enzymes such as DPP-IV and FAP, influencing metabolic flux and metabolite levels .

Transport and Distribution

It is known that FAP, one of the proteins it interacts with, is expressed in bone marrow, lymph nodes, and the stroma of solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of talabostat mesylate involves the preparation of its core structure, Val-boroPro, followed by mesylation. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Talabostat mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with potential by-products including unreacted starting materials and hydrolyzed fragments .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYOEIGQRXGPI-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164466
Record name Talabostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150080-09-4
Record name Talabostat mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talabostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALABOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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